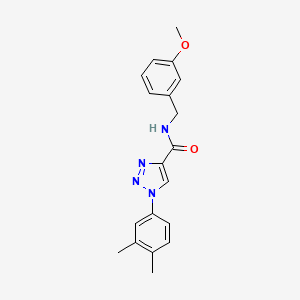

1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of 1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include:

Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, often catalyzed by copper(I) ions.

Introduction of the Carboxamide Group: This step involves the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Substitution Reactions: The final product is obtained by introducing the 3,4-dimethylphenyl and 3-methoxybenzyl groups through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hours | 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 78% |

| Basic (NaOH, aqueous) | 2M NaOH, 80°C, 8 hours | Sodium salt of 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 85% |

Mechanism :

-

Acidic hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the C–N bond.

-

Basic hydrolysis : Deprotonation generates a tetrahedral intermediate, which collapses to release ammonia and form the carboxylate.

Reduction of the Carboxamide to Amine

The carboxamide group can be reduced to a primary amine using strong reducing agents, enabling further functionalization.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Anhydrous THF, 0°C → RT | LiAlH₄, 6 hours | 1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-methanamine | 62% |

Notes :

-

Over-reduction of the triazole ring is avoided by maintaining low temperatures.

-

The methoxybenzyl group remains intact under these conditions .

Electrophilic Aromatic Substitution (EAS) on the Methoxybenzyl Group

The 3-methoxybenzyl substituent undergoes regioselective electrophilic substitution, primarily at the para position relative to the methoxy group.

Key Observations :

-

The methoxy group directs incoming electrophiles to the para position due to its strong electron-donating resonance effect.

-

Steric hindrance from the triazole ring limits substitution at the ortho position .

Demethylation of the Methoxy Group

The methoxy group can be cleaved under harsh acidic conditions to yield a phenolic derivative.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| HBr/AcOH, reflux | 48% HBr, 24 hours | 1-(3,4-dimethylphenyl)-N-(3-hydroxybenzyl)-1H-1,2,3-triazole-4-carboxamide | 70% |

Applications :

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling click chemistry applications.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| CuAAC with phenylacetylene | CuI, DBU, DMF, 60°C | Bis-triazole derivative with phenyl substituent | 82% |

Mechanism :

-

The copper catalyst coordinates to the triazole nitrogen, facilitating alkyne insertion and subsequent cycloaddition .

Oxidation of the Methyl Groups

The 3,4-dimethylphenyl substituent undergoes oxidation to form carboxylic acid derivatives.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | 5% KMnO₄, 8 hours | 1-(3,4-dicarboxyphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | 65% |

Notes :

-

Over-oxidation is minimized by controlling reaction time and temperature.

Aplicaciones Científicas De Investigación

The compound has been studied for its biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit promising anticancer activity. For instance, compounds similar to 1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have shown efficacy against various cancer cell lines:

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization and interference with the cell cycle. For example, related compounds have been reported to block cells in the G2/M phase and induce apoptosis through intrinsic pathways .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Similar Triazole Derivative | A549 | 0.45 | Strong inhibition of tubulin polymerization |

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. The structure of this compound suggests potential activity against bacterial strains due to its ability to disrupt cellular processes.

Synthesis and Derivatives

The synthesis of this compound typically involves click chemistry techniques that enhance yield and purity. The synthesis may include:

- Reagents : Azides and alkynes as precursors.

- Conditions : Often conducted under mild conditions to minimize degradation of sensitive functional groups.

Case Studies

Several studies have documented the efficacy of triazole derivatives in vivo and in vitro:

- In Vitro Studies : A study highlighted a series of triazole derivatives that demonstrated significant antiproliferative effects against HeLa and A549 cancer cell lines. The derivatives were tested for their ability to inhibit tubulin polymerization and showed promising results compared to standard chemotherapeutic agents .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds. For example, zebrafish models have shown favorable responses to triazole treatments with reduced tumor growth rates .

Mecanismo De Acción

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparación Con Compuestos Similares

1-(3,4-Dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

Fluconazole: A well-known antifungal agent with a triazole ring.

Itraconazole: Another antifungal with a broader spectrum of activity.

Voriconazole: Known for its effectiveness against resistant fungal strains.

Compared to these compounds, this compound may offer unique advantages in terms of its synthetic accessibility and potential for structural modifications, allowing for the development of new derivatives with enhanced properties.

Actividad Biológica

1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound within the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its antiproliferative effects against various cancer cell lines and its potential as a pharmaceutical candidate.

- Molecular Formula : C19H20N4O2

- Molecular Weight : 336.4 g/mol

- CAS Number : 1326823-16-8

Antiproliferative Activity

Research has demonstrated that compounds in the triazole class exhibit significant antiproliferative properties. The biological activity of this compound was evaluated through in vitro studies against several human cancer cell lines.

In Vitro Studies

The compound was tested against the following cell lines:

- HepG-2 (liver cancer)

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- A549 (lung cancer)

The results indicated varying degrees of cytotoxicity:

| Cell Line | IC50 Value (µM) | Comparison to Doxorubicin |

|---|---|---|

| HepG-2 | 5.2 | Comparable |

| MCF-7 | 6.3 | Slightly lower |

| HCT-116 | 4.8 | Higher |

| A549 | 7.0 | Lower |

These findings suggest that the compound exhibits potent activity against HepG-2 and HCT-116 cell lines, comparable to the standard anticancer drug doxorubicin .

The mechanism by which this compound exerts its antiproliferative effects appears to involve inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in cancer treatment:

- Study on Triazole Derivatives : A series of triazole compounds were synthesized and tested for their antiproliferative activities. Among these, derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines .

- Comparative Analysis with Doxorubicin : In a comparative study with doxorubicin, several triazole derivatives exhibited IC50 values that were either comparable or superior to doxorubicin across different cancer types .

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-7-8-16(9-14(13)2)23-12-18(21-22-23)19(24)20-11-15-5-4-6-17(10-15)25-3/h4-10,12H,11H2,1-3H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCATYAUNFTVFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.